7-Bromo-8-methylquinoline-2,3-dicarboxylic acid
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Overview
Description
7-Bromo-8-methylquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H8BrNO4 and a molecular weight of 310.1 g/mol . This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 8th position, and two carboxylic acid groups at the 2nd and 3rd positions of the quinoline ring. It is primarily used in proteomics research and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methylquinoline-2,3-dicarboxylic acid typically involves the bromination of 8-methylquinoline followed by carboxylation. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure . The carboxylation step can be achieved using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-methylquinoline-2,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the carboxylic acid groups.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Oxidized derivatives of the quinoline ring.
Esterification Products: Diethyl esters and other ester derivatives.
Scientific Research Applications
7-Bromo-8-methylquinoline-2,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Bromo-8-methylquinoline-2,3-dicarboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester: Similar structure but with ester groups instead of carboxylic acids.
7-Bromo-2,8-dimethylquinoline-3-carboxylic acid: Contains additional methyl groups and a single carboxylic acid group.
7-Bromo-8-methylquinoline: Lacks the carboxylic acid groups.
Uniqueness
7-Bromo-8-methylquinoline-2,3-dicarboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
1189107-64-9 |
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Molecular Formula |
C12H8BrNO4 |
Molecular Weight |
310.10 g/mol |
IUPAC Name |
7-bromo-8-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8BrNO4/c1-5-8(13)3-2-6-4-7(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18) |
InChI Key |
ARNYVJLQXSBOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
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